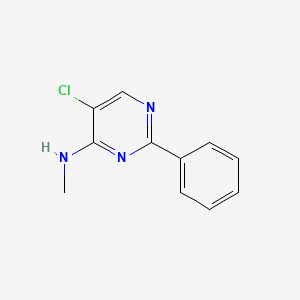

5-Chloro-N-methyl-2-phenylpyrimidin-4-amine

CAS No.: 823796-23-2

Cat. No.: VC17304412

Molecular Formula: C11H10ClN3

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823796-23-2 |

|---|---|

| Molecular Formula | C11H10ClN3 |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | 5-chloro-N-methyl-2-phenylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H10ClN3/c1-13-11-9(12)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |

| Standard InChI Key | JFHZCZMITSRFOF-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=NC(=NC=C1Cl)C2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₁ClN₃, with a molecular weight of 232.68 g/mol. Its structure consists of a pyrimidine ring substituted at three positions:

-

Position 2: A phenyl group (C₆H₅) contributing aromaticity and hydrophobicity.

-

Position 4: A methylated amine (-NHCH₃) enhancing solubility and influencing hydrogen-bonding potential.

-

Position 5: A chlorine atom (-Cl) serving as an electron-withdrawing group, which modulates electronic distribution and reactivity .

Table 1: Key Physicochemical Properties

The brominated analog (5-bromo-N-methyl-2-phenylpyrimidin-4-amine, CAS 823796-09-4) shares similar structural features, with a bromine atom replacing chlorine, resulting in a higher molecular weight of 264.12 g/mol . This substitution impacts physicochemical properties such as lipophilicity and metabolic stability.

Synthetic Methodologies

General Pyrimidine Synthesis Strategies

While no direct synthesis route for 5-chloro-N-methyl-2-phenylpyrimidin-4-amine is documented, analogous compounds suggest the use of:

-

Nucleophilic Aromatic Substitution: Introduction of chlorine at the 5-position via chlorination of a pre-formed pyrimidine intermediate.

-

Buchwald-Hartwig Amination: Coupling of a methylamine group to a halogenated pyrimidine core .

Case Study: Hydrogenolysis-Based Approaches

A patented method for synthesizing 5-chloro-2-methyl-1,4-phenylenediamine (CN103508904A) provides insights into reductive strategies applicable to chloropyrimidines . Key steps include:

-

Azo-Intermediate Formation: Reaction of 5-chloro-2-methylaniline with nitrous acid to generate an azo compound.

-

Hydrazine Hydrate Reduction: Catalytic hydrogenolysis using Raney nickel (3.4–5.6 g) and hydrazine hydrate (0.80–0.96 mol) at 70–80°C under nitrogen atmosphere .

-

Purification: Distillation and methanol-assisted crystallization to isolate the final product .

Table 2: Reaction Conditions for Hydrogenolysis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher conversion rates |

| Catalyst Loading | 3.4–5.6 g Raney Ni | Reduces side reactions |

| Hydrazine Hydrate | 0.80–0.96 mol | Ensures complete reduction |

These conditions could be adapted for synthesizing 5-chloro-N-methyl-2-phenylpyrimidin-4-amine by substituting aniline derivatives with appropriate pyrimidine precursors.

Pharmacological Applications and Mechanisms

Histone Deacetylase (HDAC) Inhibition

Pyrimidine derivatives bearing chloro and phenyl groups, such as 5-chloro-4-((substituted phenyl)amino)pyrimidine, exhibit potent HDAC inhibitory activity . HDACs are epigenetic regulators implicated in cancer progression, making these compounds promising antitumor agents. Key findings include:

-

Cap Group Optimization: The 5-chloro-4-aminopyrimidine moiety enhances hydrophobic interactions with HDAC’s active site, improving binding affinity .

-

Selectivity Profiles: Methoxy substitutions on the phenyl ring increase selectivity for HDAC isoforms over non-epigenetic targets .

Kinase Inhibition and Targeted Therapies

Compounds like 4-[4-(1-amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine demonstrate interactions with kinase signaling pathways, particularly ALK (anaplastic lymphoma kinase) . These inhibitors disrupt oncogenic signaling cascades in malignancies such as non-small cell lung cancer .

Future Research Directions

-

Synthetic Optimization: Development of one-pot methodologies to streamline pyrimidine functionalization.

-

Biological Screening: Evaluation of HDAC isoform selectivity and cytotoxicity profiles in solid tumor models .

-

Structural Modifications: Exploration of substituents at the 4-amino position to enhance pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume